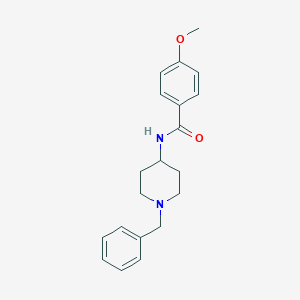

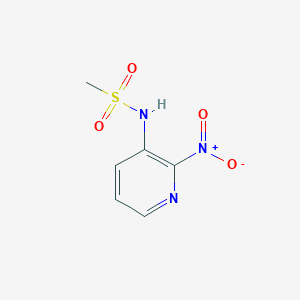

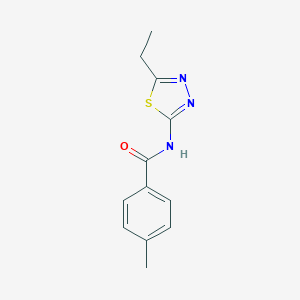

![molecular formula C28H42O7 B240932 2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde CAS No. 179603-47-5](/img/structure/B240932.png)

2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde

Vue d'ensemble

Description

2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde is a natural product found in Eucalyptus globulus with data available.

Applications De Recherche Scientifique

Application in Plant Biochemistry

Summary of the Application

Macrocarpal J is a formylated phloroglucinol compound (FPC) found in the Myrtaceae family, particularly in Eucalyptus species . These compounds are known to provide chemical defense against herbivory and display various bioactivities of pharmaceutical relevance .

Methods of Application or Experimental Procedures

The extraction, identification, and quantification of FPCs like Macrocarpal J are done using Ultra High Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry (UHPLC-DAD-ESI-Q-TOF-MS/MS) . This method is applied to leaf, flower bud, and flower samples of different eucalypt species .

Results or Outcomes

The study found that for Macrocarpals, the most common and intense fragment is the ion m/z 207, which was used as a diagnostic fragment ion for this group of FPCs .

Role in Response to Environmental Stress

Summary of the Application

Research has indicated that FPCs like Macrocarpal J may play a role in how plants respond to environmental stresses like ozone and wounding .

Methods of Application or Experimental Procedures

The study investigated how ozone, wounding, and their combination affected individual and total FPC foliar concentration of Eucalyptus globulus .

Results or Outcomes

The study found that total Macrocarpals only increased under single ozone treatment, whereas total sideroxylonals only increased in response to wounding treatment . This suggests different physiological roles played by the two groups of FPCs predominantly existing in E. globulus foliage .

Application in Essential Oil Production

Summary of the Application

One significant application of Eucalyptus trees, which produce Macrocarpal J, is for the production of eucalyptus essential oil .

Methods of Application or Experimental Procedures

The production of eucalyptus essential oil involves the extraction of oil from the leaves of the Eucalyptus tree . This process typically involves steam distillation .

Results or Outcomes

Eucalyptus essential oil is a crucial export commodity . It has various uses, including in aromatherapy, as a topical pain reliever, and as an ingredient in over-the-counter cough and cold remedies .

Application in Antitumor Research

Summary of the Application

Macrocarpal J, like other formylated phloroglucinol compounds (FPCs), has been investigated for its potential antitumor properties .

Methods of Application or Experimental Procedures

The antitumor properties of Macrocarpal J are typically studied using in vitro cell culture models . These studies involve treating cancer cells with different concentrations of Macrocarpal J and then assessing cell viability, proliferation, and apoptosis .

Results or Outcomes

While specific results for Macrocarpal J are not available, FPCs in general have shown promising results in preliminary antitumor studies . Further research is needed to fully understand the potential of Macrocarpal J in this application .

Propriétés

IUPAC Name |

2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O7/c1-15(2)11-17(22-24(32)18(13-29)23(31)19(14-30)25(22)33)20-8-10-28(6,35)21-12-16(26(3,4)34)7-9-27(20,21)5/h13-17,20-21,31-35H,7-12H2,1-6H3/t16?,17-,20?,21?,27?,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQFFMATXFLUPK-HMVMQGJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1CCC(C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C1CC[C@](C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde | |

CAS RN |

179603-47-5 | |

| Record name | Macrocarpal J | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179603475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

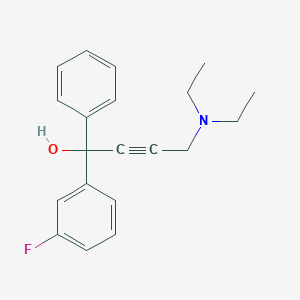

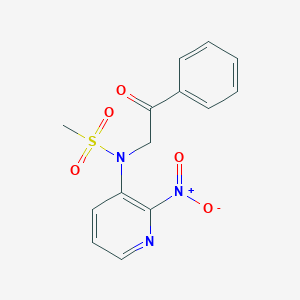

![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)

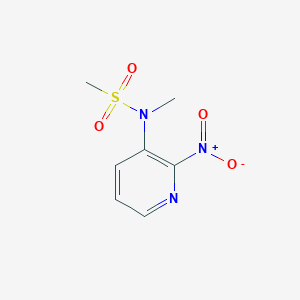

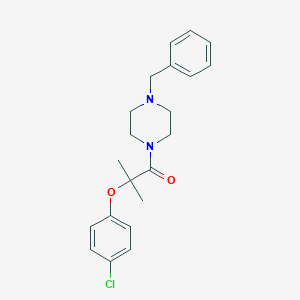

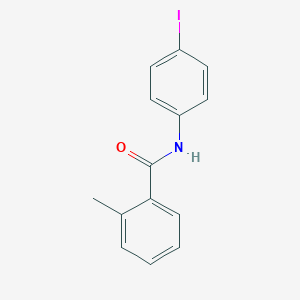

![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)

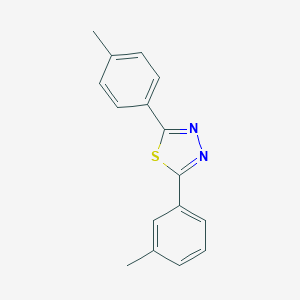

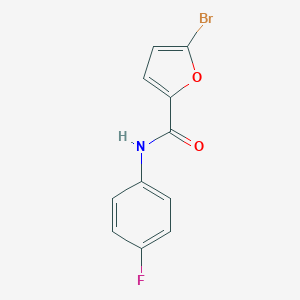

![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)

![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)